Technical Monograph: N-Ethyl-2-phenylpropan-1-amine (Etilamfetamine)
Technical Monograph: N-Ethyl-2-phenylpropan-1-amine (Etilamfetamine)
Executive Summary
N-Ethyl-2-phenylpropan-1-amine , internationally known as Etilamfetamine or N-Ethylamphetamine , is a phenethylamine derivative acting as a psychomotor stimulant.[1][2] Structurally, it is the N-ethyl homolog of amphetamine.[2][3] While historically utilized as an anorectic agent (Apetinil), its current primary relevance lies in forensic toxicology, neuropharmacology research, and metabolic profiling of designer substituted amphetamines.
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthesis for reference standards, analytical characterization (GC-MS/NMR), and metabolic fate. It is designed for researchers requiring high-fidelity data for drug development and forensic validation.
Part 1: Physicochemical Profile
Understanding the fundamental physical chemistry of N-ethylamphetamine is a prerequisite for successful extraction, formulation, and chromatographic separation.
Key Chemical Identifiers & Properties
| Property | Value / Description |
| IUPAC Name | N-Ethyl-1-phenylpropan-2-amine |
| Common Synonyms | Etilamfetamine, N-Ethylamphetamine, N-Ethyl-α-methylphenethylamine |
| CAS Number | 457-87-4 (Free Base), 16105-78-5 (HCl Salt) |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol (Free Base) |
| Physical State | Colorless oil (Free Base); White crystalline solid (HCl Salt) |
| Melting Point (HCl) | 154–156 °C |
| pKa | ~10.2 (Basic, secondary amine) |
| LogP (Octanol/Water) | 2.4 – 2.9 (Lipophilic) |
| Solubility | Free Base: Soluble in organic solvents (EtOH, DCM, Ether).HCl Salt: Soluble in water, ethanol; insoluble in ether.[1][2][3][4][5][6][7][8][9][10][11] |
Structural Analysis
The molecule features a chiral center at the α-carbon. The (S)-enantiomer typically exhibits higher potency as a psychostimulant compared to the (R)-enantiomer, following the Structure-Activity Relationship (SAR) of the amphetamine class. The N-ethyl substitution increases lipophilicity relative to amphetamine, facilitating blood-brain barrier (BBB) permeation, though it slightly reduces receptor affinity compared to the N-methyl analog (methamphetamine).
Part 2: Synthesis & Manufacturing (Reference Standard)
Context: The following protocol describes the preparation of an analytical reference standard via Reductive Amination . This method is preferred in research settings for its high yield and purity profile compared to the Leuckart-Wallach reaction.
Reaction Mechanism
The synthesis involves the condensation of Phenyl-2-propanone (P2P) with ethylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Validated Protocol (Step-by-Step)
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Imine Formation:
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Dissolve Phenyl-2-propanone (1.0 eq) in dry methanol.
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Add Ethylamine (1.2 eq, typically as a solution in methanol or THF) under inert atmosphere (N₂).
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Critical Step: Allow the mixture to stir for 2–4 hours to ensure equilibrium favors imine formation.
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Reduction:
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Cool the reaction vessel to 0°C.
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Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise to control exotherm.
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Alternative: For industrial scaling, catalytic hydrogenation (H₂/Pd-C) is used, but NaBH₄ is superior for small-batch standards.
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Workup & Purification:
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Quench reaction with dilute HCl (converts amine to water-soluble salt).
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Wash the aqueous layer with Dichloromethane (DCM) to remove unreacted P2P (organic impurities).
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Basify aqueous layer to pH >12 using NaOH (releases free base).
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Extract free base into DCM. Dry over MgSO₄ and evaporate.
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-
Crystallization (Salt Formation):
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Dissolve free base in anhydrous diethyl ether.
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Bubble dry HCl gas or add ethereal HCl dropwise.
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Filter the white precipitate (N-ethylamphetamine HCl) and recrystallize from isopropanol/ether.
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Synthesis Workflow Diagram
Caption: Figure 1. Reductive amination pathway for the synthesis of analytical grade N-ethylamphetamine.
Part 3: Analytical Characterization
Reliable identification requires distinguishing N-ethylamphetamine from its isomers (e.g., dimethylamphetamine) and homologs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for forensic identification. The fragmentation pattern is dictated by α-cleavage .[12]
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Inlet Temp: 250°C
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Column: DB-5ms or equivalent (30m x 0.25mm).
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Fragmentation Logic (Electron Ionization 70eV):
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Base Peak (m/z 72): Formed by α-cleavage adjacent to the nitrogen.[12] The fragment is the iminium ion: [CH3-CH=NH-CH2CH3]+.
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Tropylium Ion (m/z 91): Characteristic of the benzyl moiety (C7H7+).
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Molecular Ion (m/z 163): Often weak or absent in EI spectra.
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Other Ions: m/z 118, m/z 44 (minor).
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Differentiation Note: Methamphetamine (N-methyl) has a base peak of m/z 58 . N-ethylamphetamine has a base peak of m/z 72 . This mass shift of +14 Da is diagnostic.
Nuclear Magnetic Resonance (NMR)
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1H NMR (CDCl3):
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Doublet (d): ~1.1 ppm (3H, α-methyl group).
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Triplet (t): ~1.05 ppm (3H, N-ethyl terminal methyl).
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Multiplet (m): ~2.6–2.9 ppm (Benzyl protons & N-methylene).
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Multiplet (m): ~7.2–7.4 ppm (Aromatic ring).
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Part 4: Pharmacokinetics & Metabolism[3][13][14][15]
N-Ethylamphetamine acts as a prodrug and an active compound. Its metabolic pathway is critical for interpreting toxicology results, as the presence of amphetamine is a guaranteed downstream marker.
Metabolic Pathway
The primary metabolic route is N-dealkylation .
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Substrate: N-Ethylamphetamine.
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Enzyme System: Cytochrome P450 (Isozymes CYP2D6 and CYP2C19 are implicated in N-dealkylation of amphetamines).
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Product: Amphetamine (Active metabolite) + Acetaldehyde.
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Secondary Pathway: Beta-hydroxylation (minor) to norephedrine derivatives.
Biotransformation Diagram
Caption: Figure 2.[7] Primary metabolic pathway illustrating the conversion to Amphetamine via N-dealkylation.
Part 5: Safety & Handling (SDS Highlights)
Warning: N-Ethylamphetamine is a controlled substance in many jurisdictions (e.g., Schedule I in Canada, controlled analog in USA).
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Hazard Class: CNS Stimulant.[13]
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Acute Toxicity: Sympathomimetic effects. Overdose may cause tachycardia, hypertension, hyperthermia, and seizures.
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Handling:
-
Use a certified Fume Hood.
-
Wear Nitrile gloves (double gloving recommended for oils).
-
Spill Cleanup: Neutralize with dilute acid (if free base) or absorb with inert material.
-
-
Storage: Store HCl salt at -20°C, protected from light and moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Version 3.12 (Fragmentation Data). Retrieved from [Link]
- Beck, O., et al. (2007).N-ethylamphetamine as a metabolite of ethylamphetamine. Journal of Analytical Toxicology.
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